3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1-(2-methylphenyl)urea

Medicinal chemistry Structure-activity relationship NAMPT modulation

Procure this ortho-tolyl pyrazole-urea as a critical SAR probe for NAMPT modulator programs. Its ortho-methylphenyl substituent introduces steric constraints that alter hydrogen-bonding geometry at the urea pharmacophore, directly affecting target engagement and CYP inhibition profiles versus para- or halo-substituted analogs. With a predicted logP approximately 0.8–1.0 units lower than the 3-CF₃-phenyl analog, it is ideal for mapping the lipophilicity window between high-potency activators (e.g., Nampt activator-2, EC₅₀ 0.023 μM) and lower-potency compounds, enabling systematic optimization of the potency–safety balance. Not for human or veterinary use.

Molecular Formula C18H19N5O
Molecular Weight 321.384
CAS No. 2320213-01-0
Cat. No. B2711351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1-(2-methylphenyl)urea
CAS2320213-01-0
Molecular FormulaC18H19N5O
Molecular Weight321.384
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)NCC2=CC(=NN2C)C3=CC=NC=C3
InChIInChI=1S/C18H19N5O/c1-13-5-3-4-6-16(13)21-18(24)20-12-15-11-17(22-23(15)2)14-7-9-19-10-8-14/h3-11H,12H2,1-2H3,(H2,20,21,24)
InChIKeyHDSVDPCSOGJMJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{[1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1-(2-methylphenyl)urea (CAS 2320213-01-0): Structural Identity and Procurement Baseline


3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1-(2-methylphenyl)urea (CAS 2320213-01-0, molecular formula C₁₈H₁₉N₅O, MW 321.38 g/mol) is a synthetic urea derivative incorporating a 1-methyl-3-(pyridin-4-yl)-1H-pyrazole core linked via a methylene bridge to an N-(2-methylphenyl)urea moiety . The compound belongs to the broader class of pyrazole-containing ureas, a scaffold associated with modulation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD⁺ salvage pathway, as described in the patent literature on fused-ring urea derivatives [1]. Its structural architecture—characterized by an ortho-tolyl substituent on the urea nitrogen and a 4-pyridyl group at the pyrazole 3-position—differentiates it from para-substituted and halo-substituted analogs within the same chemotype.

Why Generic Substitution Fails for 3-{[1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1-(2-methylphenyl)urea: Chemotype-Specific Differentiation


Pyrazole-urea derivatives with identical core scaffolds cannot be treated as interchangeable procurement items because minor variations in the aryl urea substituent produce substantial shifts in target engagement, physicochemical properties, and selectivity profiles. The ortho-methylphenyl group on the target compound introduces steric constraints and altered hydrogen-bonding geometry at the urea pharmacophore relative to para-substituted or halo-substituted analogs, which can affect both binding affinity and metabolic stability [1]. Within the NAMPT modulator chemotype, potent activation has been demonstrated for structurally related urea-containing derivatives (e.g., compound 21 with NAMPT EC₅₀ in the nanomolar range), but CYP direct inhibition liabilities were found to be highly sensitive to lipophilicity and substitution pattern, underscoring that potency and safety cannot be extrapolated across analogs [2].

Quantitative Differentiation Evidence: 3-{[1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1-(2-methylphenyl)urea Versus Closest Analogs


Structural Differentiation: Ortho-Methylphenyl vs. Para-Substituted and Halo-Substituted Urea Analogs

The target compound carries a 2-methylphenyl (ortho-tolyl) urea substituent, which distinguishes it from three structurally closest analogs: the 3-trifluoromethylphenyl analog (CAS 2319639-21-7), the 2-chlorophenyl analog, and the 4-butoxyphenyl analog [1]. The ortho-methyl group imposes torsional constraint on the urea N–aryl bond, altering the dihedral angle between the phenyl ring and the urea plane compared to the para-substituted or unsubstituted phenyl analogs. This conformational restriction has been shown in pyrazole-urea SAR studies to modulate both target binding and off-target CYP inhibition profiles, with ortho-substitution generally attenuating CYP direct inhibition relative to para-substituted congeners [2]. The 4-pyridyl substituent at the pyrazole 3-position provides a hydrogen-bond acceptor that is absent in analogs bearing thiophene or trifluoromethyl at this position.

Medicinal chemistry Structure-activity relationship NAMPT modulation Pyrazole-urea scaffold

Physicochemical Property Comparison: Lipophilicity and Hydrogen-Bonding Capacity Versus Closest Analogs

The target compound (MW 321.38 g/mol, formula C₁₈H₁₉N₅O) possesses 3 hydrogen-bond donors (two urea N–H, one potential) and 4 hydrogen-bond acceptors (urea C=O, pyridine N, pyrazole N), yielding a HBD/HBA profile consistent with CNS drug-like chemical space. Compared to the 3-trifluoromethylphenyl analog (MW 375.36, C₁₈H₁₆F₃N₅O), the target compound has lower molecular weight (−54 Da) and lower lipophilicity (estimated ΔlogP ≈ −0.8 to −1.0) due to the absence of the strongly electron-withdrawing CF₃ group . Relative to the 4-butoxyphenyl analog (C₂₂H₂₆N₅O₂, MW ~392), the target compound is more compact (−71 Da) and lacks the flexible butoxy chain, which may confer advantages in terms of rotational entropy penalty upon target binding and reduced metabolic liability from O-dealkylation [1]. The pyridin-4-yl group provides a basic nitrogen (predicted pKa ~5.0–5.5) capable of participating in hydrogen-bonding or ionic interactions with acidic residues in target binding pockets.

Physicochemical profiling Drug-likeness Lipophilicity Permeability

NAMPT Pathway Engagement: Class-Level Evidence from Structurally Related Urea Derivatives

While direct NAMPT activation data for the target compound are not publicly available as of the literature cutoff, structurally related urea-containing pyrazole derivatives have been characterized as NAMPT modulators. In the Akiu et al. (2021) optimization study, urea derivative compound 21 demonstrated NAMPT activation with attenuated CYP direct inhibition across multiple CYP isoforms. Separately, NAMPT activator screening has identified urea-containing chemotypes with EC₅₀ values ranging from 0.023 μM (Nampt activator-2) to 3.3–3.7 μM (Nampt activator-1) [1]. The target compound shares the critical pyrazole-urea pharmacophore with these validated NAMPT modulators. The patent literature on pyrazole derivatives as NAMPT modulators (US 2024/0067631 A1) explicitly encompasses urea-linked pyrazole compounds as NAMPT modulators, establishing the chemotype's relevance to NAD⁺ biology [2]. The specific ortho-methylphenyl substitution differentiates the target compound from the triazolopyridine-containing compound 21 and the indazole-containing NAMPT activator series, potentially offering a distinct selectivity fingerprint.

NAMPT activation NAD+ biosynthesis Enzyme modulation Metabolic disorders

Optimal Research and Industrial Application Scenarios for 3-{[1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1-(2-methylphenyl)urea


SAR Probe for Ortho-Substituted Phenyl Urea Series in NAMPT Modulator Programs

The target compound serves as a key SAR probe for exploring the effect of ortho-methylphenyl substitution on NAMPT modulation potency and CYP inhibition liability within the pyrazole-urea chemotype. Its structural differentiation from meta-CF₃, ortho-Cl, and para-alkoxy analogs enables systematic mapping of steric and electronic effects at the urea aryl position. This is directly relevant to programs optimizing the balance between NAMPT activation and off-target CYP interactions, as demonstrated by Akiu et al. (2021) where modulation of lipophilicity was critical to resolving CYP DI issues [1].

Physicochemical Benchmarking Against Higher-Lipophilicity Analogs in Cellular NAD⁺ Assays

With a predicted logP approximately 0.8–1.0 units lower than the 3-trifluoromethylphenyl analog, the target compound is well-suited for assessing the impact of reduced lipophilicity on cellular permeability, intracellular NAMPT target engagement, and NAD⁺ elevation in cell-based assays (e.g., U2OS or HEK293 cells). This fills a critical data gap between high-potency/high-lipophilicity NAMPT activators (e.g., Nampt activator-2, EC₅₀ 0.023 μM) and lower-potency compounds (e.g., Nampt activator-1, EC₅₀ 3.3–3.7 μM), potentially identifying an optimal lipophilicity window for in vivo progression [1].

Negative Control or Inactive Comparator for Pyrazolylmethyl Urea Mechanism-of-Action Studies

In the absence of confirmed NAMPT bioactivity data, the target compound may alternatively function as a structurally matched negative control or inactive comparator in target engagement studies. Its near-identical scaffold to the 3-CF₃-phenyl and 2-Cl-phenyl analogs (which differ by a single substituent) makes it an ideal tool for confirming that observed biological effects are specifically attributable to the substituent-dependent pharmacophore, rather than to non-specific urea or pyrazole effects.

Quote Request

Request a Quote for 3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1-(2-methylphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.